N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O4S and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity of Thiazolo[4,5-d]pyridazinones
A study by Demchenko et al. (2015) involved the synthesis of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones. These compounds were tested for their in vivo analgesic and anti-inflammatory activities. The synthesis achieved high yields (78–87%), and the compounds were characterized using 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry. This research highlights the potential of thiazolopyridazinone derivatives in medicinal chemistry, particularly in developing analgesic and anti-inflammatory agents Demchenko et al., 2015.
Antimicrobial and Hemolytic Activity of Oxadiazole Derivatives
Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds were evaluated for their antimicrobial and hemolytic activities, showing variable efficacy against selected microbial species. The study illustrates the antimicrobial potential of oxadiazole derivatives, which could inform the applications of similar compounds in addressing microbial infections Gul et al., 2017.
Synthesis of Furan Derivatives
Ennis and Gilchrist (1990) investigated the synthesis of 3-substituted furans through directed lithiation and palladium-catalyzed coupling, employing furan derivatives as substrates. This work provides insight into synthetic strategies for furan-containing compounds, which may be relevant for synthesizing the compound due to the furan moiety in its structure Ennis & Gilchrist, 1990.
Antioxidative Activities of Heterocyclic Compounds
A study by Fuster et al. (2000) on the antioxidative activities of heterocyclic compounds found in brewed coffee, such as pyrroles, furans, and thiophenes, could provide indirect insights into the antioxidative potential of the compound , given its heterocyclic structure that includes a furan ring Fuster et al., 2000.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-14-5-6-16(15(2)12-14)24-18(29)13-28-22(30)20-21(19(26-28)17-4-3-9-32-17)33-23(25-20)27-7-10-31-11-8-27/h3-6,9,12H,7-8,10-11,13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLDPZLTISUGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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